molecular formula C₃₂H₅₄O₃ B1146410 Dihydrotestosterone Tridecanoate CAS No. 488836-66-4

Dihydrotestosterone Tridecanoate

Cat. No.: B1146410
CAS No.: 488836-66-4
M. Wt: 486.77
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Description

Dihydrotestosterone Tridecanoate (DHT-T) is an esterified derivative of dihydrotestosterone (DHT), a potent endogenous androgen with approximately 2.5- to 10-fold higher affinity for the androgen receptor compared to testosterone . The tridecanoate ester (C13:0) is attached to the 17β-hydroxyl group of DHT, a modification designed to prolong its release and half-life by increasing lipophilicity. This esterification strategy is analogous to testosterone esters like testosterone decanoate and undecanoate, which are used clinically for sustained hormone replacement .

Properties

CAS No.

488836-66-4

Molecular Formula

C₃₂H₅₄O₃

Molecular Weight

486.77

Synonyms

(5α,17β)-17-[(1-Oxotridecyl)oxy]-androstan-3-one

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dihydrotestosterone Tridecanoate involves the esterification of dihydrotestosterone with tridecanoic acid. The reaction typically occurs in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality. The purification steps may include distillation and high-performance liquid chromatography (HPLC) to achieve the desired purity levels.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of ketones or carboxylic acids.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Substituted esters, amides, or ethers.

Scientific Research Applications

Dihydrotestosterone Tridecanoate has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

    Biology: Employed in studies investigating androgen receptor interactions and the biological effects of androgens.

    Medicine: Utilized in the development of treatments for androgen deficiency, prostate disorders, and certain types of cancer.

    Industry: Applied in the formulation of hormone replacement therapies and in the synthesis of other androgenic compounds.

Mechanism of Action

Dihydrotestosterone Tridecanoate exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to the transcription of specific genes involved in the development and maintenance of male characteristics. The compound’s molecular targets include the prostate gland, hair follicles, and sebaceous glands. The pathways involved in its action are primarily related to the regulation of gene expression and protein synthesis.

Comparison with Similar Compounds

Testosterone Decanoate

  • Ester Chain: 10-carbon (decanoate) .
  • Molecular Weight : 442.7 g/mol (C29H44O3).
  • Half-Life : 15–30 days, administered via intramuscular injection for testosterone replacement therapy .
  • Key Difference: Testosterone decanoate is metabolized to testosterone, which undergoes 5α-reduction to DHT in target tissues.

Testosterone Undecanoate

  • Ester Chain: 11-carbon (undecanoate) .
  • Molecular Weight : 456.7 g/mol (C30H48O3).
  • Half-Life : 34–52 days, with oral and injectable formulations used for hypogonadism .
  • Comparison: The longer ester chain in DHT-T (13 carbons vs. 11) may further extend its half-life, though empirical data are lacking. Unlike testosterone undecanoate, DHT-T cannot be aromatized to estradiol, eliminating estrogenic side effects .

Testosterone Tridecanoate

  • Ester Chain: 13-carbon (tridecanoate) .
  • Molecular Weight : 484.75 g/mol (C32H52O3).
  • Status: Structural analog of DHT-T but based on testosterone. No clinical data are available, though its pharmacokinetics are presumed similar to DHT-T due to identical ester length.

Comparison with Nandrolone Decanoate

Nandrolone decanoate, a 19-nortestosterone derivative, shares a decanoate ester but exhibits distinct pharmacodynamics:

  • Androgenicity : Nandrolone has lower androgenicity (20–25% of testosterone) compared to DHT-T’s high intrinsic potency .
  • Anabolic Ratio : Nandrolone’s anabolic-to-androgenic ratio is 10:1 versus DHT’s 1:3, making DHT-T more suitable for androgen-dependent applications (e.g., muscle retention in cachexia) .

Pharmacokinetic and Pharmacodynamic Profiles

Compound Ester Chain Length Molecular Weight (g/mol) Half-Life (Days) Androgen Receptor Affinity Aromatization
DHT Tridecanoate 13 ~484.75* Unknown High (DHT backbone) No
Testosterone Decanoate 10 442.7 15–30 Moderate Yes
Testosterone Undecanoate 11 456.7 34–52 Moderate Yes
Nandrolone Decanoate 10 428.6 15–30 Low No

*Estimated based on Testosterone Tridecanoate’s molecular formula (C32H52O3) , adjusted for DHT’s structure (C19H30O2).

Clinical and Research Implications

  • Prostate Cancer : DHT-T’s direct delivery of DHT may exacerbate prostate growth, unlike abiraterone or ketoconazole, which inhibit adrenal androgen synthesis .
  • Muscle Wasting: DHT-T’s anabolic effects could rival nandrolone decanoate but with higher androgenicity, necessitating caution in patients with cardiovascular risks .
  • Metabolic Studies: Methyl tridecanoate (C13:0) is used in lipidomics to model fatty acid metabolism , suggesting DHT-T could serve as a tool for studying androgen-lipid interactions.

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